6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-ETHYL-
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Overview
Description
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine is a chemical compound with the molecular formula C14H18N2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting with a substituted aniline and undergoing a series of reactions such as alkylation, cyclization, and reduction can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines
Scientific Research Applications
4-Ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the development of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine include:
7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinolin-11-amine: Lacks the ethyl group, leading to different chemical and biological properties.
4-Methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine: The presence of a methyl group instead of an ethyl group can alter its reactivity and interactions.
4-Propyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine: The longer propyl chain can affect its solubility and binding affinity
Properties
CAS No. |
5778-91-6 |
---|---|
Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4-ethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine |
InChI |
InChI=1S/C16H20N2/c1-2-11-7-6-9-13-15(17)12-8-4-3-5-10-14(12)18-16(11)13/h6-7,9H,2-5,8,10H2,1H3,(H2,17,18) |
InChI Key |
RYYIJELDJXNYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C3CCCCCC3=N2)N |
Origin of Product |
United States |
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